3-Carbamoyloxirane-2-carboxylic acid

Drug Design Medicinal Chemistry Process Chemistry

Developing covalent cathepsin inhibitors? Symmetrical epoxysuccinic acid demands protection/deprotection, slowing SAR. 3-Carbamoyloxirane-2-carboxylic acid (CAS 783255-70-9) offers a pre-installed carbamoyl warhead with a free carboxyl for direct coupling. - Streamlines library synthesis; no protection needed. - Carbamoyl group critical for >1000-fold cathepsin B selectivity. - Used for deuterated internal standards and activity-based probes. Shipped with certified purity for reproducible results.

Molecular Formula C4H5NO4
Molecular Weight 131.09 g/mol
CAS No. 783255-70-9
Cat. No. B13955168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Carbamoyloxirane-2-carboxylic acid
CAS783255-70-9
Molecular FormulaC4H5NO4
Molecular Weight131.09 g/mol
Structural Identifiers
SMILESC1(C(O1)C(=O)O)C(=O)N
InChIInChI=1S/C4H5NO4/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H2,5,6)(H,7,8)
InChIKeyFCFUXIZBMYCYHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Carbamoyloxirane-2-carboxylic Acid: A Key Epoxysuccinyl Scaffold


3-Carbamoyloxirane-2-carboxylic acid is a small-molecule epoxysuccinic acid derivative containing a reactive oxirane ring and a primary carbamoyl group . This compound serves as the minimal pharmacophoric core of the epoxysuccinyl class of cysteine protease inhibitors, where the oxirane ring acts as an electrophilic warhead for covalent enzyme inactivation [1]. Its unadorned structure provides a versatile building block for medicinal chemistry optimization, particularly in the development of cathepsin B and L inhibitors [2].

Covalent warhead Oxirane ring reported to form irreversible thioether bond with active-site cysteine
Selectivity handle Primary carbamoyl group reported critical for cathepsin B over L discrimination
Orthogonal handle Single free carboxyl enables amide coupling without protection/deprotection cycles

Irreplaceability of 3-Carbamoyloxirane-2-carboxylic Acid


Generic oxirane carboxylic acids, such as cis- or trans-epoxysuccinic acid, lack the carbamoyl substituent that critically modulates both reactivity and biological specificity [1]. In the well-characterized cathepsin B inhibitor CA074, the N-propylcarbamoyl group on the oxirane ring confers a rate constant of 112,000 M⁻¹s⁻¹ for enzyme inactivation, whereas the corresponding unmethylated carboxylic acid derivative exhibits negligible activity [2]. This demonstrates that the carbamoyl moiety is not merely a passive linker but an essential determinant of potency and selectivity. Simple substitution with unadorned epoxysuccinic acid would eliminate the hydrogen-bonding and steric interactions necessary for target engagement, rendering the compound ineffective for applications requiring cysteine protease inhibition.

Target Carbamoyl group enables hydrogen‑bonding interactions reported necessary for target engagement
Substitute trans‑Epoxysuccinic acid lacks carbamoyl; may not engage cathepsin B active site equivalently
Target N‑propylcarbamoyl derivative (CA074) achieves reported selective cathepsin B inhibition
Substitute Unsubstituted epoxysuccinic acid exhibits negligible activity in comparable assay contexts
Target Carbamoyl substitution directs isoform selectivity over cathepsin L
Substitute Symmetrical diacid lacks selectivity determinants; likely inhibits multiple cysteine proteases broadly

3-Carbamoyloxirane-2-carboxylic Acid vs. Epoxysuccinyl Analogs


Improved Aqueous Solubility and Synthetic Versatility

The replacement of one carboxyl group in trans-epoxysuccinic acid with a primary carbamoyl group in 3-carbamoyloxirane-2-carboxylic acid increases topological polar surface area (tPSA) from 93.9 Ų to 93.9 Ų (identical due to computational equivalence of COOH and CONH₂) but alters hydrogen-bonding capacity, leading to improved aqueous solubility and reduced aggregation propensity compared to the diacid . In synthetic applications, the mono-carbamoyl mono-acid structure permits orthogonal derivatization without protection/deprotection steps required for the symmetrical diacid [1].

Solubility & Orthogonality
Class-level
Target: one COOH, one CONH₂; improved aqueous solubility, reduced aggregation propensity. Comparator: two COOH; requires protection steps for selective derivatization.
Supports building-block selection; simplifies coupling workflows.
Computed tPSA identical (93.9 Ų); hydrogen-bond profile differs.
Drug Design Medicinal Chemistry Process Chemistry

Cathepsin B Selectivity Over Cathepsin L

The minimal carbamoyloxirane scaffold of 3-carbamoyloxirane-2-carboxylic acid, when elaborated to the propylcarbamoyl derivative CA074, exhibits a cathepsin B inactivation rate constant of 112,000 M⁻¹s⁻¹ with negligible cross-reactivity toward cathepsins H, L, S, or m-calpain [1]. In contrast, the structurally related epoxysuccinyl inhibitor E-64c (loxistatin acid) inhibits cathepsins B and L with comparable potency (IC₅₀ ~ 0.5–10 nM range), lacking the same degree of B-selectivity [2][3]. The carbamoyl substitution at the oxirane ring is a key determinant of this selectivity profile, as shown by comparative structure-activity relationship studies [1].

Cathepsin B Selectivity
Reported
CA074 (carbamoyl derivative): kinact/Ki = 112,000 M⁻¹s⁻¹ for cathepsin B vs E-64c: IC₅₀ cat B 4.3 nM, cat L 1.5 nM (broad)
Supports cathepsin B‑specific probe design; isoform‑selective context.
In vitro enzyme assays; selectivity may vary with derivative elaboration.
Cysteine Protease Cathepsin B Enzyme Inhibition

Glutathione Conjugation and Metabolic Stability

Carbamoyloxiranes, including the core structure of 3-carbamoyloxirane-2-carboxylic acid, undergo rapid conjugation with glutathione (GSH) in vivo, yielding two regioisomeric S-alkylated N-acetylcysteine metabolites [1]. This metabolic pathway provides a predictable and well-characterized clearance mechanism, contrasting with the more variable metabolism of cyanooxiranes (e.g., acrylonitrile epoxide) which generate highly reactive and toxic intermediates [1]. Quantitative toxicokinetic studies using deuterium-labeled carbamoyloxirane standards have enabled precise quantification of urinary metabolites, establishing the carbamoyloxirane scaffold as a lower-toxicity alternative for in vivo applications [1].

Metabolic Stability
Class-level
Target: two defined mercapturic acid metabolites. Comparator: cyanooxiranes produce complex reactive intermediates.
May support toxicokinetic model interpretation; reported simpler metabolite profile.
In vivo rodent metabolism context; class‑level metabolic pathway inference.
Drug Metabolism Toxicology Pharmacokinetics

Applications of 3-Carbamoyloxirane-2-carboxylic Acid


Cathepsin B-Selective Inhibitors for Autophagy Studies

Researchers investigating the role of cathepsin B in autophagy, antigen processing, or tumor invasion can utilize 3-carbamoyloxirane-2-carboxylic acid as the core warhead for constructing selective inhibitors. The carbamoyloxirane moiety, when elaborated with appropriate peptide recognition elements (e.g., L-isoleucyl-L-proline), yields compounds like CA074 that achieve >1000-fold selectivity for cathepsin B over cathepsin L [1]. This selectivity is essential for dissecting the distinct biological functions of these two lysosomal cysteine proteases, which are often co-expressed and share overlapping substrate specificities.

Orthogonal Derivatization in Medicinal Chemistry

3-Carbamoyloxirane-2-carboxylic acid offers a single free carboxyl group for amide coupling, while the carbamoyl group remains inert under standard peptide coupling conditions. This orthogonality eliminates the need for protection/deprotection strategies required for symmetrical epoxysuccinic acid [2]. Medicinal chemists can rapidly generate diverse libraries of epoxysuccinyl amides and esters by varying the amine or alcohol coupling partner, accelerating structure-activity relationship (SAR) exploration for novel protease targets.

Internal Standard for Metabolite Quantification in Toxicology

Deuterium-labeled carbamoyloxiranes serve as ideal internal standards for LC-MS/MS quantification of oxidative metabolites of acrylamide and acrylonitrile in human urine [3]. The carbamoyloxirane scaffold closely mimics the metabolic fate of the toxic epoxides formed from these industrial monomers, enabling accurate assessment of human exposure and risk. Environmental and occupational health laboratories can procure 3-carbamoyloxirane-2-carboxylic acid as a precursor for synthesizing such labeled standards.

Activity-Based Protein Profiling Covalent Probe

The electrophilic oxirane ring of 3-carbamoyloxirane-2-carboxylic acid forms a stable thioether bond with the active-site cysteine of target proteases, enabling irreversible inhibition [4]. When conjugated to a fluorescent or biotin tag via the free carboxyl group, the compound can be used as an activity-based probe to visualize active cysteine proteases in complex proteomes. This application is particularly valuable for identifying off-targets of epoxysuccinyl-based drug candidates and for biomarker discovery in diseases characterized by dysregulated protease activity.

Application
Selection Property
Validation Focus
Cathepsin B pathway studies (autophagy/antigen processing)
Isoform selectivity over cathepsin L
Cathepsin B‑specific inhibition assays
Medicinal chemistry building‑block synthesis
Orthogonal reactivity (single carboxyl)
Amide coupling efficiency without protection steps
Precursor for deuterated ISTD in metabolite quantification
Defined metabolite profile
LC‑MS/MS method validation with deuterated analog
Activity‑based protein profiling (ABPP) probe design
Irreversible covalent warhead
Target engagement and off‑target selectivity screening

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